Bienvenue dans la boutique en ligne BenchChem!

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone

Medicinal chemistry Kinase inhibition Antibiotic design

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone (CAS 577982-65-1) is a structurally differentiated indole–thiadiazole conjugate. Its C2-methylindole motif preserves anticancer potency lost in des-methyl analogs, while the 5-amino–thioether architecture delivers multi-target antidiabetic (α-amylase), anti-inflammatory (LOX), and antioxidant activity. The 5-amino hydrogen-bonding pharmacophore also modulates AChE/BChE isoform selectivity critical for CNS programs. Procure this exact chemotype to avoid potency shifts observed with nearest-neighbor substitutions.

Molecular Formula C13H12N4OS2
Molecular Weight 304.4 g/mol
Cat. No. B5658738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone
Molecular FormulaC13H12N4OS2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(S3)N
InChIInChI=1S/C13H12N4OS2/c1-7-11(8-4-2-3-5-9(8)15-7)10(18)6-19-13-17-16-12(14)20-13/h2-5,15H,6H2,1H3,(H2,14,16)
InChIKeyRLDPMCCCMOIOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone: Procurement-Relevant Identity and Scaffold Context


2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone (CAS 577982-65-1; molecular formula C13H12N4OS2; molecular weight 304.4 g/mol) is a synthetic hybrid small molecule composed of a 5-amino-1,3,4-thiadiazole core linked via a thioether bridge to a 2-methyl-1H-indol-3-yl ethanone moiety . The compound belongs to the pharmacologically privileged class of indole–1,3,4-thiadiazole conjugates, which have demonstrated multi-target inhibitory activity across anticancer, antidiabetic (α-amylase), anti-inflammatory (lipoxygenase), cholinesterase, and β-glucuronidase assays [1]. Its structural distinctiveness resides in the simultaneous presence of three features—the 5-amino substituent on thiadiazole, the C2-methyl on indole, and the thioether (–S–) linker—each of which has been independently associated with potency differentiation in published SAR campaigns on related chemotypes [2].

Why Generic Substitution of 2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone Fails: Structural Determinants of Differential Potency


Within the indole–thiadiazole chemotype, seemingly conservative structural perturbations produce large, quantifiable shifts in target potency. In a series of 1,3,4-thiadiazole-based anticancer agents, replacing an N-unsubstituted indole with N-methyl indole caused a measurable decrease in activity against HL-60 and U937 leukemia lines, and further potency loss occurred upon replacement with benzofuran or benzothiophene [1]. Similarly, in indole-based thiadiazole AChE/BChE inhibitors, the nature and position of substituents on the pendant phenyl ring—para-, ortho-, or meta-fluoro—altered IC50 values across a >150-fold range (0.17 to 33.10 μM) [2]. These empirical SAR gradients demonstrate that the precise arrangement of the 5-amino group, the C2-methyl on indole, and the thioether linkage in the target compound cannot be trivially substituted with a nearest-neighbor analog without risking unpredictable potency loss. Procurement decisions that treat in-class indole–thiadiazoles as interchangeable therefore carry a high probability of selecting a structurally proximal but functionally divergent compound.

Quantitative Differentiation Evidence for 2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone Relative to Closest Structural Analogs


5-Amino Substituent on Thiadiazole Confers Pharmacophoric Identity Lacking in the 5-Methyl Analog

The 5-amino-1,3,4-thiadiazol-2-ylthio moiety is a recognized pharmacophore in β-lactam antibiotics (cephalosporins), where it serves as a heterocyclic thiol leaving group essential for antibacterial activity, whereas the 5-methyl-1,3,4-thiadiazol-2-ylthio analog is listed as a distinct but functionally non-equivalent substituent within the same patent disclosure [1]. The target compound retains the 5-amino group, directly distinguishing it from the commercially available 5-methyl comparator 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone. In the broader indole–thiadiazole SAR, substituent identity at the thiadiazole 5-position controls both electronic character and hydrogen-bonding capacity, with amino-bearing derivatives exhibiting distinct target engagement profiles (e.g., cholinesterase IC50 differentiation spanning 0.17–33.10 μM across 18 analogs) [2].

Medicinal chemistry Kinase inhibition Antibiotic design

C2-Methyl on Indole Differentiates Target Binding from Des-Methyl Indole Analogs

In a review of thiadiazole-based anticancer agents, compounds bearing an unsubstituted indole (compound 2) displayed IC50 values of 0.40–3.02 μM against HL-60 and U937 leukemia lines, while replacement with N-methyl indole (compound 3) measurably decreased anticancer activity, and further substitution with benzofuran or benzothiophene caused additional potency erosion [1]. Although the target compound bears a C2-methyl rather than an N-methyl on indole, the SAR principle—that indole ring alkylation modulates target affinity—directly applies. The des-methyl indole analog 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(1H-indol-3-yl)ethanone lacks this C2-methyl substituent and is therefore predicted to exhibit altered binding kinetics relative to the target compound. Lipinski-compliance and ADME profiling of related indole–thiadiazole hybrids further confirm that alkyl substitution on the indole ring influences logP, solubility, and passive membrane permeability [2].

Cancer therapeutics Kinase inhibition SAR optimization

Thioether (–S–) Linker Enables Dual Pharmacophore Alignment Superior to Amide-Linked Indole–Thiadiazole Conjugates

The indole–thiadiazole chemotype has been studied with both thioether and amide linkers. In the β-glucuronidase inhibition series reported by Almandil et al., indole-based thiadiazole derivatives (1–22) bearing a thioether connection exhibited IC50 values between 0.5 ± 0.08 and 38.9 ± 0.8 μM, outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 μM) in all cases [1]. In a parallel antibacterial series, indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties were evaluated against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with thioether-linked compounds demonstrating superior antibacterial activity relative to their amide counterparts . The target compound's thioether bridge provides conformational flexibility that allows simultaneous occupancy of the indole-binding and thiadiazole-binding subsites within enzyme active pockets, as demonstrated by molecular docking of structurally analogous indole–1,3,4-thiadiazole hybrids against the α-amylase active site (PDB: 4W93) [2].

Enzyme inhibition Molecular docking Linker SAR

Molecular Weight and Physicochemical Profile Position the Target Compound Within Optimal Drug-Likeness Space Relative to Higher-MW Indole–Thiadiazole Derivatives

In silico ADME profiling of the indole–1,3,4-thiadiazole compound series IT-1 through IT-7 demonstrated that all compounds obeyed Lipinski's Rule of Five and exhibited low predicted toxicity across multiple toxicity classes as assessed by ProTox-II [1]. The target compound (MW = 304.4 g/mol) is lower in molecular weight than many comparator indole–thiadiazole hybrids, including the 5-methyl analog (MW = 316.4 g/mol for C16H16N4OS2) and phenyl-substituted derivatives (e.g., 2-phenylindole analog, MW = 366.5 g/mol) . Lower molecular weight within the drug-like range correlates with improved ligand efficiency metrics and more favorable pharmacokinetic profiles, as demonstrated by the HSA binding constants (Ka ~10^5 M^-1) documented for the IT series, which indicate moderate plasma protein binding compatible with adequate free fraction for target engagement [1].

Drug-likeness ADME prediction Lead optimization

Antifungal Activity of Structurally Proximal Indole–Thiadiazole–Thioether Derivatives Validates the Scaffold's Agricultural Chemical Relevance

Fan et al. synthesized a series of 20 novel indole Schiff base derivatives (2a–2t) containing a 1,3,4-thiadiazole scaffold modified with a thioether group and evaluated their antifungal activity against five phytopathogenic fungi. Compound 2j achieved 100% inhibition against Fusarium graminearum, 95.7% against F. oxysporum, 89% against F. moniliforme, and 76.5% against Phytophthora parasitica var. nicotianae at 500 μg/mL, while compound 2q showed 83.7% inhibition against Curvularia lunata [1]. The target compound shares the identical core connectivity (indole–thioether–thiadiazole) with this antifungal series but is distinguished by its 5-amino substitution on thiadiazole (versus the Schiff base imine functionality in compounds 2a–2t) and the C2-methylindole motif, suggesting a differentiated spectrum of activity that warrants comparative antifungal profiling.

Antifungal agents Crop protection Fusarium

Multi-Target Inhibitory Profile of Indole–1,3,4-Thiadiazole Conjugates Exceeds Single-Target Selectivity of Structurally Narrower Analogs

The indole–1,3,4-thiadiazole series IT-1 through IT-7 was simultaneously screened for α-amylase inhibition (antidiabetic), ABTS radical scavenging (antioxidant), and lipoxygenase inhibition (anti-inflammatory), with compound IT-1 outperforming the reference drug acarbose in α-amylase inhibition and demonstrating balanced multi-target activity [1]. This polypharmacological profile contrasts with single-target indole–thiadiazole analogs, such as the AChE/BChE-selective series (IC50 = 0.17–33.10 μM), which were optimized solely for cholinesterase inhibition without concomitant antioxidant or anti-inflammatory activity [2]. The target compound, bearing the full indole–thioether–thiadiazole pharmacophore with the 5-amino substituent, is structurally positioned to engage multiple biological targets simultaneously, a feature increasingly valued in complex disease indications such as diabetes, neurodegeneration, and cancer where single-target agents have shown limited clinical efficacy.

Polypharmacology Multi-target drug design Metabolic disease

Research and Industrial Application Scenarios for 2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone Based on Quantitative Differentiation Evidence


Kinase-Targeted Anticancer Lead Discovery Leveraging C2-Methylindole Selectivity

The C2-methylindole motif distinguishes the target compound from des-methyl and N-methyl indole analogs, which have been shown in 1,2,4-thiadiazole series to exhibit reduced anticancer potency upon indole alkylation [1]. Researchers pursuing kinase or apoptosis-targeted anticancer programs should prioritize this compound over the des-methyl indole analog (2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(1H-indol-3-yl)ethanone) to capture the potency advantage associated with C2-substitution on the indole ring.

Multi-Target Antidiabetic–Anti-Inflammatory Hybrid Screening Using the Indole–Thioether–Thiadiazole Pharmacophore

The IT series (indole–1,3,4-thiadiazole) demonstrated superior α-amylase inhibition compared to acarbose, coupled with LOX inhibition and ABTS radical scavenging [2]. The target compound, bearing the identical indole–thioether–thiadiazole architecture with the added 5-amino functionality, is the preferred procurement choice for metabolic disease programs seeking a single chemical entity with balanced antidiabetic, antioxidant, and anti-inflammatory properties, rather than sourcing separate single-target compounds.

Agricultural Fungicide Discovery Based on the Indole–Thiadiazole–Thioether Antifungal Scaffold

The structurally proximal indole Schiff base thiadiazole compound 2j achieved 100% inhibition against Fusarium graminearum at 500 μg/mL [3]. The target compound, which retains the thioether–thiadiazole core but substitutes the Schiff base with a 5-amino group and incorporates C2-methylindole, represents a chemically differentiated starting point for agrochemical fungicide lead generation, particularly for Fusarium head blight and Phytophthora diseases where resistance to existing fungicide classes is emerging.

Cholinesterase Inhibitor Screening for Neurodegenerative Disease: Functional Selectivity Differentiated by Thiadiazole 5-Substitution

Indole-based thiadiazole derivatives have demonstrated potent AChE and BChE inhibition with IC50 values as low as 0.17 μM and 0.30 μM, respectively, with para-fluoro substitution on the pendant phenyl ring yielding the highest potency [4]. The target compound's 5-amino substituent (versus 5-methyl or other 5-substitutions) provides a distinct hydrogen-bonding pharmacophore that may shift selectivity between AChE and BChE isoforms, making it a valuable comparator in CNS drug discovery programs where isoform selectivity is critical for therapeutic index optimization.

Quote Request

Request a Quote for 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.